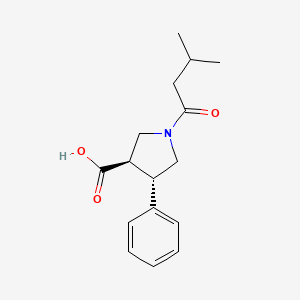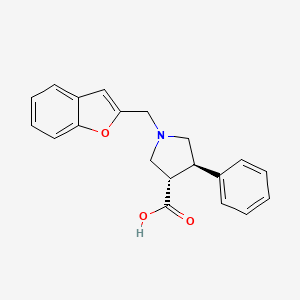
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid is commonly known as MPAC. It is a chiral pyrrolidine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
作用機序
The mechanism of action of MPAC is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MPAC may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MPAC has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPAC has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, MPAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using MPAC in lab experiments is its chiral nature. This allows for the study of enantioselective reactions and the synthesis of chiral molecules. However, one limitation of using MPAC is its low solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of MPAC. One area of research could be the development of more efficient synthesis methods for MPAC and its derivatives. Additionally, further studies could be conducted to elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases. Finally, the study of MPAC as a chiral building block could lead to the synthesis of new biologically active molecules with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid, or MPAC, is a chiral pyrrolidine derivative that has been studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research. Further studies could elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases.
合成法
The synthesis of MPAC involves the reaction of (R)-3-methylbutanoyl chloride with (S)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final MPAC product.
科学的研究の応用
MPAC has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. MPAC has also been studied for its potential use as a chiral building block in the synthesis of other biologically active molecules.
特性
IUPAC Name |
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-15(18)17-9-13(14(10-17)16(19)20)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMZRUPCPOWPB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
![(8aS)-2-[2-(3,4-difluorophenyl)ethyl]-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine](/img/structure/B7338517.png)
![(3S)-N-[(3-methoxy-4-methylphenyl)methyl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338524.png)
![(3S)-N-methyl-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338531.png)
![(3aR,7aS)-5-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B7338534.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)

![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)
![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)
![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
